molecular formula C20H22N2OS2 B11656562 14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B11656562
M. Wt: 370.5 g/mol
InChI Key: CWVZBNBOWPSEKZ-UHFFFAOYSA-N
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Description

14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted benzene derivatives and appropriate reagents to form the desired ring system.

    Introduction of Sulfur and Nitrogen Atoms: Subsequent steps involve the incorporation of sulfur and nitrogen atoms into the core structure. This can be accomplished through reactions such as thiolation and amination, using reagents like thiols and amines under controlled conditions.

    Functional Group Modifications: The final steps may include the introduction of functional groups such as hexylsulfanyl groups to enhance the compound’s properties. This can be achieved through reactions like alkylation or substitution.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify its functional groups, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of new compounds with different functional groups replacing the hexylsulfanyl group.

Scientific Research Applications

14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its tetracyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    14-heptylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one: Similar structure with a heptylsulfanyl group instead of hexylsulfanyl.

    1-(11-thia-13,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,12,14,16-heptaen-16-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one: Another tetracyclic compound with different functional groups.

Uniqueness

14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is unique due to its specific combination of sulfur and nitrogen atoms within a tetracyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2OS2

Molecular Weight

370.5 g/mol

IUPAC Name

14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C20H22N2OS2/c1-2-3-4-7-12-24-20-21-18(23)16-15-11-10-13-8-5-6-9-14(13)17(15)25-19(16)22-20/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,21,22,23)

InChI Key

CWVZBNBOWPSEKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1

Origin of Product

United States

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